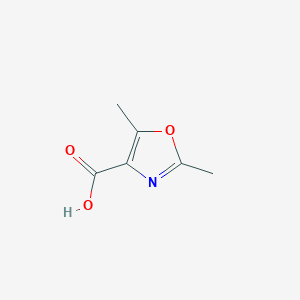

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Description

Significance of the Oxazole (B20620) Heterocycle in Chemical and Biological Research

The oxazole ring is a privileged scaffold in both chemical and biological research due to its unique structural and electronic properties. numberanalytics.comtandfonline.comsemanticscholar.org This five-membered aromatic ring, containing both an oxygen and a nitrogen atom, can engage in various non-covalent interactions with biological macromolecules like enzymes and receptors. tandfonline.comtandfonline.com This ability to interact with biological targets has led to the discovery of a multitude of oxazole-containing compounds with significant pharmacological activities. tandfonline.compharmaguideline.com

Oxazole derivatives have been found to exhibit a broad spectrum of biological effects, including:

Antimicrobial activity: This includes antibacterial and antifungal properties, making them potential candidates for new antibiotics. pharmaguideline.comresearchgate.net

Antiviral activity: Certain oxazole compounds have shown promise in combating viral infections. numberanalytics.compharmaguideline.com

Anticancer activity: The oxazole moiety is a component of several compounds investigated for their potential to inhibit cancer cell growth. numberanalytics.compharmaguideline.com

Anti-inflammatory activity: Oxazole derivatives have been explored for their ability to modulate inflammatory pathways. pharmaguideline.commuseonaturalistico.it

Beyond pharmaceuticals, oxazole-based compounds also find applications in materials science, such as in the development of polymers and dyes, and in agrochemicals as pesticides and herbicides. numberanalytics.comontosight.ai The versatility of the oxazole ring makes it a valuable building block for the synthesis of complex molecules. numberanalytics.com

Table 1: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antibacterial | Effective against various bacterial strains. | pharmaguideline.comresearchgate.net |

| Antifungal | Shows inhibitory activity against fungal pathogens. | pharmaguideline.comresearchgate.net |

| Antiviral | Potential to combat a range of viral infections. | numberanalytics.compharmaguideline.com |

| Anticancer | Investigated for cytotoxic effects on cancer cells. | numberanalytics.compharmaguideline.com |

| Anti-inflammatory | Modulates inflammatory responses. | pharmaguideline.commuseonaturalistico.it |

Overview of Oxazole-4-carboxylic Acid Derivatives as Research Subjects

Within the broader family of oxazoles, derivatives of oxazole-4-carboxylic acid represent a significant area of research. The presence of the carboxylic acid group at the 4-position of the oxazole ring provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potentially enhanced biological activities. researchgate.net

Research in this area has focused on several key aspects:

Synthesis: A primary focus of research has been the development of efficient synthetic methods for preparing oxazole-4-carboxylic acid derivatives. researchgate.netacs.org One notable approach involves the iron(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles to yield methyl oxazole-4-carboxylates. researchgate.netacs.org Another study details the synthesis of a new series of amides derived from various oxazole carboxylic acids, including 2-methyl-4,5-dibenzoic acid oxazole and 2-methyl-4-benzoic acid-5-phenyl oxazole. researchgate.net

Biological Evaluation: A significant driver for the synthesis of these derivatives is the exploration of their biological potential. For instance, the aforementioned amides of oxazole carboxylic acids were tested for their antibacterial activity. researchgate.net The versatility of the oxazole-4-carboxylic acid scaffold allows for the introduction of various substituents, which can be systematically varied to study structure-activity relationships (SAR). tandfonline.com

Chemical Properties: The reactivity of oxazole-4-carboxylic acids and their derivatives is also a subject of investigation. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, undergoing hydrolytic ring-opening and decarboxylation. nih.gov

Table 2: Examples of Research on Oxazole-4-carboxylic Acid Derivatives

| Research Focus | Key Findings | References |

|---|---|---|

| Synthesis | Development of a method for synthesizing methyl oxazole-4-carboxylates via isomerization of isoxazoles. | researchgate.netacs.org |

| Synthesis and Biological Activity | Synthesis of a series of amides from oxazole carboxylic acids and evaluation of their antibacterial properties. | researchgate.net |

| Chemical Stability | Investigation into the instability of 5-hydroxyoxazole-4-carboxylic acid derivatives. | nih.gov |

Historical Context of Oxazole Chemistry Relevant to 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid

The field of oxazole chemistry has a rich history, with the first synthesis of an oxazole being reported in the 19th century. ontosight.ai Significant advancements in the synthesis of oxazoles were made in the mid-20th century. ontosight.ai Several classical synthetic methods have been instrumental in the development of oxazole chemistry and are relevant to the synthesis of substituted oxazoles like this compound.

Key historical developments include:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones and is a widely used method for the synthesis of 2,5-disubstituted oxazoles. numberanalytics.comtandfonline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org

Van Leusen Reaction: This reaction provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com

These foundational synthetic methodologies have been refined and expanded upon over the years, leading to a vast array of substituted oxazoles available for research. tandfonline.com The development of new synthetic techniques continues to be an active area of research, enabling the creation of novel oxazole derivatives with tailored properties. tandfonline.com

Table 3: Key Historical Syntheses of Oxazoles

| Synthesis Method | Description | Year of Discovery/Key Contributor | References |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of α-acylamino ketones. | - | numberanalytics.comtandfonline.com |

| Fischer Oxazole Synthesis | Reaction of a cyanohydrin with an aldehyde. | 1896 (Emil Fischer) | wikipedia.org |

| Van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | - | ijpsonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGRUGVXZLHYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383687 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23000-14-8 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethyl 1,3 Oxazole 4 Carboxylic Acid and Its Derivatives

Classical and Conventional Synthetic Approaches to Oxazole-4-carboxylic Acids

Traditional methods for oxazole (B20620) ring formation remain fundamental in organic synthesis, offering robust and well-established pathways to the oxazole core. These reactions typically involve the cyclodehydration of acyclic precursors.

Robinson-Gabriel Synthesis and its Adaptations

The Robinson-Gabriel synthesis is a foundational method for constructing the oxazole ring, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively. wikipedia.orgsynarchive.com The core transformation involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield a 2,5-disubstituted oxazole. wikipedia.orgslideshare.net To produce the target 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, the starting material would need to be an α-acylamino-β-keto ester, such as ethyl 2-acetamido-3-oxobutanoate.

The reaction is catalyzed by a cyclodehydrating agent, with concentrated sulfuric acid being traditional. wikipedia.org However, yields can be low with agents like H₂SO₄, phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). ijpsonline.com The use of polyphosphoric acid can improve yields. ijpsonline.com Modern protocols have introduced other agents like trifluoromethanesulfonic acid to facilitate the cyclization. wikipedia.org

Adaptations of this method have been developed to enhance its versatility. A one-pot, diversity-oriented synthesis has been reported that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration using an oxazolone (B7731731) template. wikipedia.orgidexlab.com Furthermore, a solid-phase version has been described, which is particularly useful for combinatorial chemistry and the synthesis of peptide-based structures. wikipedia.orgidexlab.com This variant utilizes a benzhydrylic-type linker and trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent in an ethereal solvent. idexlab.com

| Method | Starting Materials | Key Reagents | Product Substitution Pattern |

| Classical Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, PPA, POCl₃ | 2,5-Disubstituted |

| Modified Robinson-Gabriel | α-Acylamino-β-keto ester | Trifluoromethanesulfonic acid | 2,5-Disubstituted, 4-Carboxylate |

| Solid-Phase Adaptation | Resin-bound 2-acylamino-ketone | Trifluoroacetic anhydride | 2,5-Disubstituted |

Fischer-Oxazole Synthesis and Modified Protocols

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl) in a solvent like dry ether. slideshare.netwikipedia.orgsemanticscholar.org The reactants, typically aromatic, are used in equimolar amounts. wikipedia.org The product precipitates as the hydrochloride salt, which can be neutralized to the free base. wikipedia.org

The mechanism proceeds through an iminochloride intermediate formed from the reaction of the cyanohydrin with HCl. wikipedia.org This intermediate is then attacked by the aldehyde, leading to cyclization and dehydration to form the oxazole ring. wikipedia.org While this method is highly effective for symmetrically and asymmetrically substituted 2,5-diaryloxazoles, its direct application to synthesize 4-carboxylic acid derivatives is less common and would require specialized starting materials where the cyanohydrin or aldehyde component contains a pre-installed carboxyl or ester group.

| Method | Starting Materials | Key Reagents | Product Substitution Pattern |

| Fischer Oxazole Synthesis | Aldehyde Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted |

Bredereck Reaction and Optimized Variants

The Bredereck reaction is another classical approach that typically yields 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. ijpsonline.com The original method involves the reaction of α-haloketones with amides, such as formamide. slideshare.netijpsonline.com This process is considered efficient and economical for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com For the synthesis of a 4-carboxylic acid derivative, an α-halo-β-keto ester would be the required starting material, reacting with an appropriate amide. For instance, reacting ethyl 2-chloro-3-oxobutanoate with acetamide (B32628) could theoretically lead to the desired 2,5-dimethyl-1,3-oxazole-4-carboxylate scaffold.

An important optimization of this reaction involves the use of α-hydroxyketones as starting materials in place of α-haloketones, which can be advantageous due to the often greater stability and lower toxicity of the hydroxyketones. ijpsonline.com

| Method | Starting Materials | Key Reagents | Product Substitution Pattern |

| Classical Bredereck Reaction | α-Haloketone, Amide/Formamide | Heat | 2,4-Disubstituted / 2,4,5-Trisubstituted |

| Optimized Bredereck Variant | α-Hydroxyketone, Amide | Acid catalyst | 2,4-Disubstituted / 2,4,5-Trisubstituted |

Van Leusen Oxazole Synthesis Utilizing TosMIC

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and versatile method for preparing oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org This reaction is particularly useful for generating 5-substituted and 4,5-disubstituted oxazoles. nih.govmdpi.com The reaction mechanism begins with the base-mediated deprotonation of TosMIC. wikipedia.org The resulting anion attacks the aldehyde carbonyl, which is followed by a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. nih.govwikipedia.org Subsequent elimination of p-toluenesulfinic acid yields the final oxazole product. nih.gov

To apply this method for the synthesis of oxazole-4-carboxylic acids, a key modification involves the choice of reactants. By reacting an acyl chloride or another activated carboxylic acid derivative with TosMIC, one can introduce the substituent at the 5-position and the isocyanide carbon forms the C4 of the ring. Alternatively, using an α-keto ester as the carbonyl component can lead to the formation of an oxazole-4-carboxylate. Recent advancements have included one-pot procedures in ionic liquids to generate 4,5-disubstituted oxazoles and microwave-assisted protocols for enhanced efficiency. nih.govmdpi.com

| Method | Starting Materials | Key Reagents | Product Substitution Pattern |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted |

| Modified Van Leusen | Acyl Halide/Anhydride, TosMIC | Base | 4,5-Disubstituted |

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge C-C and C-heteroatom bonds with high efficiency and selectivity. These methods have been successfully applied to the synthesis and functionalization of oxazole scaffolds.

Palladium-Catalyzed Coupling Reactions for Oxazole Scaffolds

Palladium catalysis offers powerful tools for both constructing the oxazole ring and for its subsequent functionalization.

One major strategy is the direct C-H arylation of a pre-formed oxazole ring. innovareacademics.in For example, palladium/copper co-catalyzed systems have been developed for the direct arylation of 4-substituted oxazoles with aryl bromides, yielding 2,4-disubstituted oxazoles. researchgate.net This approach allows for the late-stage introduction of diversity at the C2 position of an oxazole-4-carboxylate ester.

Another innovative approach involves the palladium-catalyzed synthesis of the oxazole ring itself from simple, readily available starting materials. organic-chemistry.org A highly efficient method has been developed for synthesizing polysubstituted oxazoles from amides and ketones via a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This one-pot reaction proceeds through sequential C-N and C-O bond formations and demonstrates broad substrate scope and functional group tolerance. organic-chemistry.org The catalyst system often involves palladium acetate (B1210297), an oxidant like K₂S₂O₈, and a promoter such as CuBr₂. organic-chemistry.org

Furthermore, Suzuki-Miyaura coupling reactions are used to functionalize oxazole rings. For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that combines an initial oxazole formation with a subsequent nickel-catalyzed Suzuki–Miyaura coupling of a 5-(triazinyloxy)oxazole intermediate with boronic acids. beilstein-journals.org While nickel-catalyzed, this highlights the broader applicability of cross-coupling reactions in this field, with palladium-catalyzed variants being very common for similar transformations.

| Method | Starting Materials | Catalyst System | Transformation |

| Direct C-H Arylation | 4-Substituted Oxazole, Aryl Bromide | Pd(PPh₃)₄ / CuI | Forms 2,4-disubstituted oxazoles |

| De Novo Ring Synthesis | Amide, Ketone | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Forms polysubstituted oxazoles via C-H activation |

| Cross-Coupling | Halogenated Oxazole, Boronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Functionalization of the oxazole core |

Copper-Mediated and Copper-Catalyzed Cyclization Processes

Copper catalysis offers a versatile and efficient pathway for the synthesis of the oxazole core. These methods often involve the intramolecular cyclization of precursor molecules, such as functionalized enamides, or one-pot multicomponent reactions.

One prominent method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature. nih.gov This approach allows for the synthesis of various 2,5-disubstituted oxazoles. nih.gov The mechanism is thought to involve the copper(II) species acting as a single-electron oxidant, which triggers the cyclization through a radical cation intermediate. nih.gov

Another strategy involves a highly efficient copper-catalyzed tandem oxidative cyclization, which can produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Research has also demonstrated the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids using a combination of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org Furthermore, copper catalysts, such as copper(II) triflate [Cu(OTf)₂], have been used to couple substituted α-diazoketones with amides to yield 2,4-disubstituted oxazoles. researchgate.net

The use of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, represents a sustainable approach. A one-pot synthesis of oxazoles has been described using carboxylic acids, benzoin, and ammonium (B1175870) acetate with a recyclable CuFe₂O₄ catalyst in water. researchgate.net

Table 1: Examples of Copper-Catalyzed Oxazole Synthesis

| Catalyst/Reagent | Substrates | Key Features | Yield | Reference(s) |

|---|---|---|---|---|

| CuBr₂ / K₂S₂O₈ | Enamides | Room temperature, oxidative cyclization via vinylic C-H functionalization. | Moderate to High | nih.gov |

| Cu(NO₃)₂·3H₂O / I₂ | Arylacetylenes, α-Amino Acids | Involves Kornblum oxidation and a decarboxylation/annulation sequence. | N/A | organic-chemistry.org |

| Cu(OTf)₂ | α-Diazoketones, Amides | Forms 2,4-disubstituted oxazoles. | Up to 87% | researchgate.net |

| CuFe₂O₄ | Carboxylic Acids, Benzoin, Ammonium Acetate | Heterogeneous, recyclable catalyst; sustainable one-pot reaction in water. | N/A | researchgate.net |

Nickel-Catalyzed Methodologies for Oxazole Formation

Nickel-catalyzed reactions, particularly cross-coupling methods, provide a powerful tool for constructing substituted oxazoles. A notable example is the one-pot synthesis of 2,4,5-trisubstituted oxazoles through a sequence involving oxazole synthesis followed by a Suzuki-Miyaura coupling. beilstein-journals.org This method utilizes carboxylic acids, amino acids, and a dehydrative condensing reagent to form a 5-(triazinyloxy)oxazole intermediate, which then undergoes a Ni-catalyzed coupling with boronic acids to furnish the final product. beilstein-journals.org

This approach allows for significant structural diversity, as a wide variety of commercially available carboxylic acids, amino acids, and boronic acids can be used. beilstein-journals.org The reaction is typically catalyzed by a nickel complex, such as NiCl₂(dppf). beilstein-journals.org

Table 2: Nickel-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles

| Precursors | Reagents | Catalyst | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Carboxylic Acids, Amino Acids, Boronic Acids | DMT-MM, K₃PO₄, LiCl | NiCl₂(dppf) | One-pot oxazole synthesis/Suzuki-Miyaura coupling. | beilstein-journals.org |

Silver-Catalyzed Cyclizations

Silver catalysts are effective in promoting the cyclization of various precursors to form the oxazole ring. Silver triflate (AgOTF) has been identified as an optimal catalyst for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from α-haloketones and substituted arylamides. researchgate.net

A significant application of silver catalysis is the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides. dntb.gov.uarsc.org This method provides a novel strategy for constructing the oxazole ring and is believed to proceed through acyl cation and Ag(II) intermediates via a radical decarboxylative process. rsc.org Silver(I)-catalyzed cyclization of propargylamides and allenylamides also affords functionalized oxazoles. jst.go.jp

Table 3: Overview of Silver-Catalyzed Oxazole Synthesis

| Catalyst | Substrates | Key Transformation | Mechanism Highlights | Reference(s) |

|---|---|---|---|---|

| AgOTF | α-Haloketones, Arylamides | Cyclization | N/A | researchgate.net |

| Silver(I) salts | α-Oxocarboxylates, Isocyanides | Oxidative Decarboxylation-Cyclization | Involves acyl cation and Ag(II) intermediates; radical process. | dntb.gov.uarsc.org |

| Silver(I) salts | Propargylamides, Allenylamides | Cyclization | N/A | jst.go.jp |

Advanced and Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis of Oxazole-4-carboxylic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, increased product purity, and significantly reduced reaction times. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including oxadiazoles (B1248032) and oxazoles, from precursors like carboxylic acids or their derivatives. nih.govmdpi.comnih.gov

In many procedures, microwave irradiation is used to rapidly heat a reaction mixture of starting materials, such as acyl hydrazides and N-protected α-amino acids, in the presence of a dehydrating agent like POCl₃. nih.gov Solvent-free microwave-assisted reactions are also a key area of green chemistry, minimizing waste and safety issues. jocpr.com The direct absorption of microwave energy by the reactant molecules can enhance reaction rates and efficiency. nih.gov

Table 4: Examples of Microwave-Assisted Heterocycle Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Advantages | Reference(s) |

|---|---|---|---|---|

| Isoniazid, Aromatic Aldehyde | DMF, 300 W | 1,3,4-Oxadiazole (B1194373) | Rapid reaction (3 min), high yield. | nih.gov |

| Carboxylic Acids, Aminoguanidine Bicarbonate | HCl, 180 °C, Sealed Vial | 3-Amino-1,2,4-triazole | High yields, suitable for volatile acids. | mdpi.com |

| Acyl Hydrazides, N-Protected Amino Acids | POCl₃, 100 W | 1,3,4-Oxadiazole | High yields, short reaction time (10 min). | nih.gov |

| 2-Aminophenol, Arylaldehydes | DBH, Solvent-free | 2-Arylbenzoxazole | Rapid, efficient, simple workup, eco-friendly. | jocpr.com |

Ultrasound-Promoted Reactions for Oxazole Synthesis

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for chemical reactions, operating on the principle of acoustic cavitation. This process creates localized hot spots with intense pressure and temperature, which can significantly accelerate reaction rates. tandfonline.com Ultrasound-assisted synthesis is considered a green chemistry technique as it often leads to higher yields, shorter reaction times, and purer products compared to conventional heating methods. tandfonline.comnih.gov

While reports specifically detailing the ultrasound-assisted synthesis of oxazoles are relatively scarce, the methodology has been successfully applied to a wide range of other azole derivatives, such as imidazoles and triazoles. nih.govresearchgate.netmdpi.com For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved with excellent yields and short reaction times under ultrasonic irradiation. researchgate.net This suggests a strong potential for applying sonochemistry to the synthesis of oxazole-4-carboxylic acid derivatives, offering an environmentally friendly and efficient alternative to traditional methods. tandfonline.comnih.gov

Table 5: Ultrasound-Assisted Synthesis of Azole Derivatives

| Product Type | Catalyst/Reagents | Key Advantages | Reference(s) |

|---|---|---|---|

| 1,3-Thiazoles & 1,3,4-Thiadiazines | Solvent-free | High yields, short reaction times, pure products. | tandfonline.com |

| 2,4,5-Trisubstituted Imidazoles | Zr(acac)₄ | Excellent yields, short reaction times, mild conditions. | researchgate.net |

| 1,2,4-Triazole Derivatives | N/A | Good yields, reduced time vs. conventional methods. | mdpi.com |

Biocatalytic Transformations in Oxazole Chemistry

The application of biocatalysis in the synthesis of oxazole rings is an emerging area of interest, aligning with the principles of green and sustainable chemistry. Biocatalytic pathways for naturally occurring oxazole-containing peptides typically involve the heterocyclization of serine or threonine residues into an oxazoline moiety, followed by an oxidation step catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase. mdpi.com

While specific enzymatic synthesis of this compound is not widely documented, the broader field of biocatalysis offers potential routes. The use of natural catalysts, sometimes referred to under the broad umbrella of biocatalysis, has been explored. For example, natural clays (B1170129) have been used as catalysts in condensation reactions to form oxazole rings, providing a greener alternative to traditional chemical catalysts. ijpsonline.com These methods, while not involving purified enzymes, utilize naturally derived materials to promote chemical transformations. ijpsonline.com

Continuous Flow Synthesis of Oxazoles

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, reproducibility, and scalability. In the context of oxazole synthesis, flow processes can provide rapid and mild reaction conditions. One notable example is the photochemical transposition of isoxazoles into their corresponding oxazole isomers. This transformation can be efficiently carried out in a continuous flow setup, allowing for precise control over irradiation time and temperature, which is crucial for minimizing side reactions and degradation of the product. While specific examples detailing the continuous flow synthesis of this compound are not extensively documented, the general principles of flow chemistry for oxazole formation are applicable. The use of microreactors can facilitate rapid heat and mass transfer, enabling reactions to be performed under conditions that are often difficult to achieve in traditional batch reactors.

Ionic Liquids and Deep Eutectic Solvents as Reaction Media

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining significant attention as green and sustainable alternatives to conventional organic solvents in chemical synthesis. researchgate.net These solvent systems offer unique properties such as low volatility, high thermal stability, and tunable polarity. nih.govnih.gov In the synthesis of oxazole derivatives, ILs and DESs can act as both the solvent and catalyst, facilitating reactions and often leading to improved yields and selectivities. researchgate.net

DESs, which are mixtures of a hydrogen-bond donor (HBD) and a hydrogen-bond acceptor (HBA), are particularly attractive due to their low cost, biodegradability, and simple preparation. mdpi.comtue.nl For the synthesis of oxazoles, a DES could be formulated to specifically enhance the solubility of reactants and stabilize reaction intermediates, thereby promoting the desired cyclization reaction. The choice of HBA and HBD can be tailored to the specific requirements of the reaction, influencing factors such as reaction rate and product purity. mdpi.com While the direct application of ILs and DESs in the synthesis of this compound is an area requiring further research, the existing literature on the synthesis of other oxazole derivatives in these media suggests a promising avenue for exploration. researchgate.net

One-Pot Synthetic Routes to Substituted Oxazoles

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. researchgate.net Several one-pot strategies have been developed for the synthesis of substituted oxazoles, which could be adapted for the preparation of this compound.

A common approach involves the condensation and cyclization of a carboxylic acid with a suitable partner. For instance, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent and activated methylisocyanides. acs.orgnih.gov This transformation proceeds through the in-situ generation of an acylpyridinium salt, which is then trapped by the isocyanide to form the oxazole ring. nih.gov Another versatile one-pot strategy involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides to yield 2,5-disubstituted 1,3,4-oxadiazoles, a related class of heterocycles. nih.govorganic-chemistry.orgnih.gov While this method produces oxadiazoles, the underlying principle of in-situ activation of a carboxylic acid could potentially be applied to an oxazole synthesis.

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been reported to yield isoxazole-4-carboxylic esters and amides in good yields. nih.govresearchgate.netacs.org Notably, under the same conditions, 4-formyl-5-methoxyisoxazoles give methyl oxazole-4-carboxylates, indicating a potential route to the target scaffold. nih.govresearchgate.netacs.org

| One-Pot Method | Reactants | Key Reagents/Catalysts | Product Type | Potential for this compound synthesis |

| Direct from Carboxylic Acid | Carboxylic acid, Activated methylisocyanide | Triflylpyridinium reagent | 4,5-Disubstituted oxazole | High, by selecting appropriate starting materials. |

| Isomerization of Isoxazoles | 4-Formyl-5-methoxyisoxazole | Fe(II) catalyst | Methyl oxazole-4-carboxylate | High, requires synthesis of a specific isoxazole (B147169) precursor. |

| Amidation-Coupling-Cycloisomerization | Propargyl amine, Acid chlorides | PdCl2(PPh3)2, CuI, PTSA·H2O | 2,5-Disubstituted oxazoles | Moderate, would require modification to introduce the carboxylic acid group. thieme-connect.de |

Functionalization and Derivatization Strategies for this compound

Modifications of the Carboxylic Acid Group (e.g., Esterification, Amidation, Hydrazide Formation)

The carboxylic acid group at the 4-position of the oxazole ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and hydrazides. These modifications are crucial for modulating the physicochemical properties of the molecule and for the construction of more complex structures.

Esterification can be achieved through various standard methods. For instance, reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent can afford the corresponding ester. Imidazole carbamates have been introduced as chemoselective reagents for the esterification of carboxylic acids, offering a safer alternative to traditional methods. organic-chemistry.org

Amidation is another key transformation. The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using a peptide coupling reagent, followed by reaction with an amine. A one-pot method for the direct conversion of carboxylic acids to amides using Deoxo-Fluor reagent has been described. nih.gov Organocatalytic atroposelective amidation of carboxylic acids has also been reported, which could be relevant for the synthesis of chiral amide derivatives. thieme-connect.de

Hydrazide formation can be accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate. The resulting hydrazides are valuable intermediates for the synthesis of other heterocyclic systems. For example, some oxazole-4-carboxylic acid hydrazide derivatives have been shown to undergo recyclization upon heating in acetic acid to form 1,3,4-oxadiazoles. researchgate.net

| Derivative | General Method | Reagents | Reference |

| Ester | Reaction with alcohol | Acid catalyst, Coupling agents, Imidazole carbamates | organic-chemistry.org |

| Amide | Activation of carboxylic acid followed by reaction with amine | Thionyl chloride, Peptide coupling reagents, Deoxo-Fluor | nih.govthieme-connect.de |

| Hydrazide | Reaction of ester with hydrazine | Hydrazine hydrate | researchgate.net |

Regioselective Substitution Reactions on the Oxazole Ring

The oxazole ring itself can undergo substitution reactions, although the reactivity of the different positions varies. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. tandfonline.com Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present. tandfonline.com Nucleophilic substitution is less common but can occur if a suitable leaving group is present on the ring. tandfonline.com

For this compound, the C2 and C5 positions are substituted with methyl groups. Deprotonation of these methyl groups can be a viable strategy for further functionalization. Studies on the lithiation of methyl-substituted oxazole-carboxylic acids have shown that regioselectivity can be an issue. For 2,5-dimethyloxazole-4-carboxylic acid, deprotonation was not regiospecific, occurring at both methyl groups under various conditions. rsc.org However, conversion of the carboxylic acid to the corresponding amide allowed for regiospecific deprotonation of the 5-methyl group using butyllithium. rsc.org This strategy opens up possibilities for introducing various electrophiles at the 5-methyl position.

Palladium-catalyzed direct arylation of oxazoles has been developed with high regioselectivity at both C5 and C2, depending on the solvent and ligand used. organic-chemistry.org While these methods have been demonstrated on oxazoles without a C4-carboxylic acid, they suggest that direct C-H functionalization could be a potential strategy for introducing substituents onto the oxazole ring of the target molecule, provided the carboxylic acid group does not interfere with the reaction.

| Reaction Type | Position | Method | Key Reagents/Conditions | Reference |

| Deprotonation/Functionalization | 5-methyl | Lithiation of the corresponding amide | n-Butyllithium | rsc.org |

| Direct Arylation | C5 or C2 | Palladium-catalyzed C-H activation | Palladium catalyst, specific phosphine (B1218219) ligands, polar or nonpolar solvents | organic-chemistry.org |

Formation of Fused and Linked Heterocyclic Systems from Oxazole-4-carboxylic Acid Precursors

Oxazole-4-carboxylic acids and their derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality and the oxazole ring can both participate in cyclization reactions to form fused or linked heterocyclic structures.

For example, the hydrazides derived from oxazole-4-carboxylic acids can be used to construct 1,3,4-oxadiazole rings. researchgate.net The reaction of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acid methyl esters has been used to synthesize 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid methyl esters. researchgate.net These products were then used for further transformations, including the introduction of other heterocyclic moieties. researchgate.net

The oxazole ring itself can undergo transformations. For instance, 5-amino-1,3-oxazoles can undergo recyclization in the presence of nucleophiles or electrophiles to form other heterocyclic rings. researchgate.net While this compound does not have a 5-amino group, this reactivity highlights the potential for ring transformation reactions in appropriately substituted oxazoles.

Furthermore, the carboxylic acid group can be used as an anchor point to build fused systems. For example, condensation reactions with bifunctional reagents could lead to the formation of fused pyrimidines, pyridines, or other heterocyclic rings. The specific reaction pathways would depend on the nature of the condensing partner and the reaction conditions.

| Target Heterocycle | Starting Material | General Approach | Reference |

| 1,3,4-Oxadiazole | Oxazole-4-carboxylic acid hydrazide | Recyclization upon heating | researchgate.net |

| Pyrazole-linked oxazole | 5-Hydrazino-oxazole-4-carboxylic acid ester | Reaction with a 1,3-dicarbonyl compound | researchgate.net |

| Fused Pyrimidines/Pyridines | Oxazole-4-carboxylic acid | Condensation with bifunctional reagents | General synthetic strategy |

Computational and Theoretical Investigations of 2,5 Dimethyl 1,3 Oxazole 4 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and reactivity, offering a microscopic view of chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is frequently employed to understand the structure and reactivity of heterocyclic compounds like oxazole (B20620) derivatives. researchgate.netnih.gov DFT calculations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to predict a molecule's reactivity. irjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.commdpi.com

For oxazole derivatives, DFT studies have shown that the introduction of different substituents can significantly influence the HOMO-LUMO gap and, consequently, the molecule's electronic properties and reactivity. juniperpublishers.com For instance, in a theoretical analysis of an N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a notable potential for charge transfer within the molecule, which is often linked to its bioactivity. researchgate.netirjweb.com Global reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index, are also derived from HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactive nature. irjweb.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.6518 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.8083 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.8435 | Indicates chemical reactivity and kinetic stability. |

| Global Hardness (η) | 0.2064 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.2128 | Reciprocal of hardness; indicates higher reactivity. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are often used to study the geometric and electronic structures of heterocyclic systems like oxazoles. researchgate.netdtic.mil They have been employed to calculate properties such as net charges, bond lengths, dipole moments, ionization potentials, and heats of formation for oxazole and its substituted derivatives. researchgate.net While computationally more demanding than DFT, ab initio calculations can provide highly accurate results and are often used to benchmark other computational techniques. dtic.mil Studies comparing various computational methods have shown that results can be sensitive to the nature of the heterocycle, highlighting the importance of selecting an appropriate theoretical level for accurate predictions. dtic.mil

The biological function and reactivity of a molecule are deeply connected to its three-dimensional shape or conformation. Conformational analysis of oxazole-4-carboxylic acid derivatives involves studying the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the oxazole ring. Computational methods, including DFT, are used to determine the most stable conformations by calculating the relative energies of different spatial arrangements (conformers). mdpi.com

For example, in a study of 4,5-diphenyl-2-oxazole propionic acid, DFT calculations were used to investigate its molecular structure and properties, revealing how intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl group of another can lead to the formation of a stable dimer structure. researchgate.net Such analyses are critical for understanding how these molecules might orient themselves within a constrained environment, such as a protein's active site.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond the properties of an isolated molecule to explore its interactions with other biological macromolecules, providing a dynamic view of complex biological systems.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates. nih.gov In the context of oxazole derivatives, docking studies have been performed to evaluate their potential as inhibitors for various protein targets. nih.govnih.gov

For example, a study involving five oxazole derivatives as potential inhibitors of the heme-binding protein (HmuY) from Porphyromonas gingivalis demonstrated their potential efficacy. nih.gov The docking calculations predicted the binding energies and identified the key amino acid residues in the protein's active site that interact with the ligands. The results showed that the oxazole compounds had better binding affinity scores compared to existing drugs, suggesting they could be promising candidates for further development. nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|

| Oxazole Compound 1 | -10.0 | TYR A:66, LEU A:68, HIS A:134 |

| Oxazole Compound 2 | -11.3 | HIS A:33, HIS A:134, TYR A:137 |

| Oxazole Compound 3 | -9.6 | TYR A:66, HIS A:134 |

| Amoxicillin (Control) | -8.6 | LEU A:68, ARG A:70 |

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a protein-ligand complex and for providing a more detailed profile of the interactions. nih.govfrontiersin.org

An MD simulation of a docked complex, typically run for nanoseconds, can confirm whether the ligand remains stably bound in the predicted orientation. mdpi.comnih.gov Key parameters are analyzed to assess stability, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD value suggests the complex has reached equilibrium. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. nih.gov

These simulations provide deeper insights into how the ligand influences the protein's dynamics and the persistence of key interactions, such as hydrogen bonds, over the simulation period. nih.govmdpi.com Such studies are essential for validating docking results and refining the understanding of the binding mechanism at an atomic level. nih.govrsc.org

QM/MM Approaches for Complex Biological Systems

To accurately model the behavior of a molecule like 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid within a biological environment, such as the active site of an enzyme, researchers often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.govnih.gov These approaches are essential when studying processes that involve changes in electronic structure, such as chemical reactions or the formation and breaking of bonds, which classical molecular mechanics (MM) force fields cannot adequately describe. nih.govresearchgate.net

In a typical QM/MM simulation, the system is partitioned into two regions. The chemically active region, which for instance could be this compound and the key amino acid residues of its target protein, is treated with a high-level quantum mechanics (QM) method. This allows for a detailed description of the electronic rearrangements during a chemical event. The remainder of the system, including the rest of the protein and the surrounding solvent, is described using a more computationally efficient molecular mechanics (MM) force field. nih.gov The power of the QM/MM approach lies in its ability to balance accuracy with computational cost, making it feasible to study large biomolecular systems. sci-hub.se

The application of QM/MM to a system involving this compound would involve several key steps. First, the initial structure of the biological complex would be prepared. Then, a crucial decision is the definition of the QM and MM regions. For example, in studying the interaction of this compound with an enzyme, the oxazole derivative and the catalytic residues of the enzyme would constitute the QM region. The rest of the protein and solvent molecules would form the MM region. The interaction between the QM and MM regions is then carefully handled, often through an electrostatic embedding scheme where the QM region is polarized by the atomic charges of the MM region. nju.edu.cn This methodology can provide deep insights into the catalytic mechanisms of enzymes and the binding modes of inhibitors. bioexcel.eu

In Silico Prediction and Screening Methodologies

In silico methods are pivotal in modern drug discovery, offering rapid and cost-effective ways to screen vast libraries of compounds and to design novel molecules with desired biological activities. mdpi.com For oxazole derivatives, including systems based on this compound, these methodologies are instrumental in identifying potential drug candidates and optimizing their properties.

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. researchgate.net For oxazole derivatives, SAR studies have been instrumental in identifying the key structural features required for their therapeutic effects. The oxazole scaffold is considered a valuable component in drug design, and its derivatives are known to interact with a variety of enzymes and receptors through non-covalent interactions. irjweb.com

SAR studies on oxazole derivatives have revealed several important trends. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, modifications to the substituents on the bicyclic core led to significant changes in their antagonist activity at the neuropeptide S receptor. nih.gov Similarly, for a class of 1,2,4-oxadiazole (B8745197) antibiotics, SAR studies defined the importance of specific substitutions on different rings of the molecule for their activity against Staphylococcus aureus. daneshyari.com

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how modifications to the core structure could influence inhibitory activity against a target enzyme.

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) |

| OXA-001 | -CH3 | -H | 15.2 |

| OXA-002 | -CH2CH3 | -H | 12.8 |

| OXA-003 | -H | -Cl | 8.5 |

| OXA-004 | -CH3 | -F | 7.1 |

| OXA-005 | -CH2Ph | -H | 5.3 |

| OXA-006 | -CH3 | -OCH3 | 22.4 |

This table is a hypothetical representation to illustrate SAR principles.

From this hypothetical data, one might infer that larger hydrophobic groups at the R1 position and electron-withdrawing groups at the R2 position enhance the inhibitory activity. Such insights are invaluable for guiding the synthesis of more potent analogues.

Both ligand-based and structure-based approaches are employed in the design of novel drugs targeting specific biological systems.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to ligand-based design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. For a series of active oxazole derivatives, a pharmacophore model could be generated to guide the design of new compounds with a higher probability of being active.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed to predict its binding mode within the active site of a target enzyme. The insights gained from docking, such as key hydrogen bonds and hydrophobic interactions, can then be used to guide the modification of the molecule to improve its binding affinity and selectivity. For instance, a study on 1,2,4-oxadiazole derivatives used in silico docking to discover a new class of antibiotics. researchgate.net

The following table outlines the key principles of these two drug design approaches as they could be applied to this compound systems.

| Design Principle | Description | Application to this compound |

| Ligand-Based | Utilizes information from known active ligands to design new ones. | Development of a pharmacophore model from a series of biologically active oxazole derivatives to guide the design of new analogues. |

| Structure-Based | Relies on the 3D structure of the biological target. | Molecular docking of this compound into the active site of its target enzyme to predict binding interactions and guide optimization. |

Biological Activities and Molecular Mechanisms of 2,5 Dimethyl 1,3 Oxazole 4 Carboxylic Acid Derivatives

Anticancer and Antitumor Properties

The cytotoxic potential of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid derivatives has been assessed against various mammalian cell lines, indicating a potential, though sometimes modest, role as anticancer agents. mdpi.comtandfonline.com

Research on compounds isolated from Phoma macrostoma identified weak cytotoxic activity for a mixture of Macrooxazole B and Macrooxazole D (in a 1:2 ratio). mdpi.com This mixture demonstrated an IC50 value of 23 µg/mL against both human HeLa (cervical cancer) cells and mouse L929 fibroblast cells. mdpi.comresearchgate.net In the same study, the related compounds Macrocidin A and Macrocidin Z showed only slight inhibition of HeLa cell proliferation. mdpi.com

A separate investigation of compounds from an endophytic fungus, Phoma sp., evaluated the anti-proliferative activity of Macrooxazole C. tandfonline.com This derivative showed moderate activity against the human breast cancer cell line MCF-7 and the human prostate cancer cell line LNCaP, with IC50 values of 0.29 mM and 0.36 mM, respectively. tandfonline.com These findings highlight the cell line-specific nature of the cytotoxic effects of these derivatives.

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound / Mixture | Cell Line | Cell Type | IC50 Value |

|---|---|---|---|

| Macrooxazole B & D Mixture | HeLa KB3.1 | Human Cervical Cancer | 23 µg/mL |

| Macrooxazole B & D Mixture | L929 | Mouse Fibroblast | 23 µg/mL |

| Macrooxazole C | MCF-7 | Human Breast Cancer | 0.29 mM |

| Macrooxazole C | LNCaP | Human Prostate Cancer | 0.36 mM |

Data sourced from studies on derivatives isolated from Phoma species. mdpi.comtandfonline.com

Mechanisms of Antineoplastic Action (e.g., Apoptosis Induction, Enzyme Inhibition)

Research into the antineoplastic action of 2,5-disubstituted oxazole-4-carboxylic acid derivatives has identified cytotoxic and anti-proliferative effects in various cancer cell lines. A notable source of such compounds is the plant pathogenic fungus Phoma macrostoma, which produces a series of derivatives known as macrooxazoles.

A study on macrooxazoles isolated from Phoma macrostoma revealed that a mixture of two such derivatives, macrooxazole B and macrooxazole D, exhibited weak cytotoxic activity against HeLa (human cervical cancer) cells and L929 (mouse fibroblast) cells, with an IC50 value of 23 µg/mL. mdpi.combohrium.comresearchgate.net Another related compound, macrooxazole C, demonstrated moderate anti-proliferative activity against the human breast cancer cell line MCF-7 and the human prostate cancer cell line LNCaP, with IC50 values of 0.29 mM and 0.36 mM, respectively. tandfonline.com

While these studies establish the cytotoxic potential of certain 2,5-disubstituted oxazole-4-carboxylic acid derivatives, the precise mechanisms, such as the induction of apoptosis or specific enzyme inhibition, have not been fully elucidated in the available research.

Table 1: Cytotoxic and Anti-proliferative Activity of Macrooxazole Derivatives

| Compound(s) | Cell Line(s) | Activity Type | IC50 Value |

|---|---|---|---|

| Mixture of Macrooxazole B and D | HeLa, L929 | Cytotoxic | 23 µg/mL |

| Macrooxazole C | MCF-7 (Breast Cancer) | Anti-proliferative | 0.29 mM |

| Macrooxazole C | LNCaP (Prostate Cancer) | Anti-proliferative | 0.36 mM |

Anti-inflammatory Effects and Signaling Pathways

While the broader class of oxazole-containing compounds has been investigated for anti-inflammatory properties, specific research detailing the anti-inflammatory effects and associated signaling pathways of this compound and its direct derivatives is limited in the current scientific literature. Studies on structurally related 2,5-disubstituted-1,3,4-oxadiazoles have shown anti-inflammatory activity by reducing paw edema and inhibiting inflammatory mediators like nitric oxide. nih.govnih.govmdpi.com However, due to the structural differences in the heterocyclic core, these findings cannot be directly extrapolated to the 1,3-oxazole derivatives .

Antidiabetic Research and PPARγ Modulation

Immunosuppressive Properties and Cellular Targets

There is currently a lack of specific scientific literature addressing the immunosuppressive properties and cellular targets of this compound and its derivatives.

Enzyme and Receptor Modulation by Oxazole (B20620) Carboxylic Acid Derivatives

No specific research has been identified that demonstrates the inhibition of Histone Deacetylase 6 (HDAC6) by this compound or its direct derivatives. While other heterocyclic compounds, such as certain 1,3,4-oxadiazole (B1194373)/thiadiazole and quinoline (B57606) derivatives, have been explored as HDAC inhibitors, this activity has not been reported for the specific oxazole scaffold . daneshyari.comfrontiersin.org

Specific studies on the agonistic or antagonistic activity of this compound derivatives at the Free Fatty Acid Receptor 1 (GPR40) are not available in the current literature. While GPR40 is a target for type 2 diabetes, and various agonists have been developed, research has not specifically highlighted compounds with the this compound core. nih.gov

Molecular Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The biological efficacy of derivatives of this compound is fundamentally governed by their specific molecular interactions within the active sites of their target proteins. The oxazole ring, carboxylic acid function, and various substituents at the 2- and 5-positions engage in a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively determine the binding affinity and selectivity of these compounds. Computational studies, such as molecular docking, have provided significant insights into these binding modes.

Hydrogen Bonding: Hydrogen bonds are critical for the orientation and stabilization of oxazole derivatives within protein binding pockets. The carboxylic acid moiety is a primary site for forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. Additionally, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor.

In a molecular docking study of oxazole derivatives targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism, specific hydrogen bonding patterns were identified as crucial for ligand binding. rroij.com For instance, one docked oxazole derivative demonstrated multiple hydrogen bonds with key amino acid residues in the PPARγ active site, including Cys285, Arg288, Ser289, His449, and Tyr473. rroij.com These interactions are essential for anchoring the ligand in the correct orientation to induce a conformational change in the receptor, leading to its activation. rroij.com

Similarly, in studies targeting bacterial enzymes, hydrogen bonds play a vital role. Docking analyses of oxazole compounds with the heme-binding protein HmuY from Porphyromonas gingivalis revealed significant hydrogen bond interactions that contribute to the inhibitory potential of these derivatives. nih.govresearchgate.net

In the context of PPARγ, the substituted aromatic and heterocyclic tails of oxazole-based agonists fit into a large hydrophobic pocket in the ligand-binding domain. nih.gov Molecular modeling of certain inhibitors with monoamine oxidase B (MAO-B) also highlights the importance of hydrophobic interactions in defining the binding mechanism. nih.gov

Pi-Pi Stacking: The aromatic nature of the oxazole ring and any attached phenyl substituents allows for the formation of pi-pi stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the active site. These interactions, which involve the stacking of electron-rich aromatic rings, contribute significantly to binding affinity.

Docking studies on PPARγ have explicitly identified pi-pi interactions between the oxazole ligand and the receptor. rroij.com For example, interactions with residues like Tyr473 can involve both hydrogen bonding and pi-pi stacking, creating a highly stable binding confirmation. rroij.comnih.gov Such stacking was also noted in studies of benzotriazole (B28993) scaffolds, which share aromatic characteristics relevant to the interactions of the oxazole core. acs.org

The following tables summarize the specific molecular interactions identified in docking studies for representative oxazole derivatives with their biological targets.

Table 1: Hydrogen Bond Interactions of an Oxazole Derivative with PPARγ rroij.com

| Interacting Ligand Group | Protein Residue | Interaction Type |

| Carboxyl/Oxazole Moiety | Cys285 | Hydrogen Bond |

| Carboxyl/Oxazole Moiety | Arg288 | Hydrogen Bond |

| Carboxyl/Oxazole Moiety | Ser289 | Hydrogen Bond |

| Carboxyl/Oxazole Moiety | Glu291 | Hydrogen Bond |

| Carboxyl/Oxazole Moiety | His449 | Hydrogen Bond |

| Carboxyl/Oxazole Moiety | Tyr473 | Hydrogen Bond |

Table 2: Other Key Molecular Interactions of an Oxazole Derivative with PPARγ rroij.com

| Interaction Type | Protein Residue(s) |

| Pi-Pi Stacking | Tyr473 |

| Pi-Cation | Arg288 |

| Hydrophobic (Pi-Alkyl) | Val339, Leu228 |

Emerging Research Directions and Future Perspectives for 2,5 Dimethyl 1,3 Oxazole 4 Carboxylic Acid Research

Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Drug Design

The conventional drug discovery process is a lengthy and costly endeavor. However, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this landscape, offering powerful tools for the rational design of new oxazole-based drugs. astrazeneca.commdpi.com These computational approaches can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties with increasing accuracy. premierscience.com

Machine learning algorithms, such as neural networks and random forests, can be trained on large libraries of chemical compounds to predict their biological activity, toxicity, and pharmacokinetic profiles. astrazeneca.comnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of ML in chemistry, can be developed to correlate the structural features of oxazole derivatives with their therapeutic effects. nih.gov This allows researchers to virtually screen thousands of potential derivatives of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid to identify those with the highest probability of success.

Furthermore, generative AI models can design entirely new oxazole-based molecules with desired properties. mdpi.com By learning the underlying principles of chemical structure and biological function, these models can propose novel compounds that are more potent, selective, and have better safety profiles than existing drugs. youtube.com The application of these AI and ML techniques to this compound could unlock a new generation of therapeutics by efficiently navigating the vast chemical space of possible derivatives.

Table 1: Applications of AI/ML in Oxazole Drug Design

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential drug candidates. | Rapid identification of derivatives with high predicted efficacy and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. |

| QSAR Modeling | Development of models that correlate the chemical structure of a molecule with its biological activity. | Prediction of the therapeutic potential of novel derivatives and guidance for structural modifications to enhance activity. |

| De Novo Drug Design | Generation of novel molecular structures with desired pharmacological properties. | Creation of entirely new oxazole-based compounds with improved potency, selectivity, and reduced off-target effects. |

| Predictive Toxicology | Use of computational models to predict the potential toxicity of new chemical entities early in the drug discovery process. | Early deselection of potentially toxic derivatives, reducing the likelihood of late-stage failures in clinical trials. |

Development of Selective and Potent Oxazole-Based Therapeutic Candidates

The oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. researchgate.net Research has demonstrated that oxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. d-nb.infonih.gov A key future direction for research on this compound will be the development of derivatives that are highly selective and potent therapeutic candidates for specific diseases.

In the realm of oncology, oxazole derivatives have been shown to inhibit various cancer-related targets, such as STAT3, G-quadruplexes, and tubulin. researchgate.netpharmaceutical-technology.com The development of derivatives of this compound that selectively target these or other cancer-specific pathways could lead to new and more effective cancer treatments with fewer side effects. researcher.life For example, designing a molecule that specifically inhibits a kinase involved in tumor growth while having minimal impact on other kinases would be a significant therapeutic advancement.

Similarly, in the field of infectious diseases, the emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Oxazole-containing compounds have shown promise as antibacterial and antifungal agents. derpharmachemica.com Future research could focus on modifying the this compound structure to create derivatives with potent activity against specific resistant strains of bacteria or fungi.

The pursuit of selectivity and potency will be greatly aided by the aforementioned AI and ML tools, as well as by traditional medicinal chemistry approaches such as structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potent and selective interaction with a desired biological target.

Advancements in Sustainable and Green Synthetic Methodologies

The chemical synthesis of pharmaceuticals has traditionally relied on methods that can be resource-intensive and generate significant waste. A major focus of modern chemistry is the development of sustainable and green synthetic methodologies that are more environmentally friendly. nih.gov This is a critical area of future research for the production of this compound and its derivatives.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ijpsonline.com For the synthesis of oxazoles, this can involve the use of greener solvents, such as water or ionic liquids, in place of volatile organic compounds. ijpsonline.com Additionally, the development of catalytic methods that can promote reactions with high efficiency and selectivity can minimize waste and energy consumption. tandfonline.com

Microwave-assisted and ultrasound-assisted synthesis are two techniques that have emerged as powerful tools in green chemistry. ijpsonline.comijpsonline.com These methods can often accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions compared to conventional heating methods. nih.gov The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.

Furthermore, there is a growing interest in the use of biocatalysis, where enzymes are used to perform chemical transformations. Enzymes are highly selective and can operate under mild conditions, making them an attractive option for green synthesis. The discovery or engineering of enzymes that can facilitate the synthesis of the oxazole ring would be a significant step forward in the sustainable production of these important compounds.

Table 2: Green Synthesis Approaches for Oxazole Derivatives

| Green Chemistry Approach | Description | Advantages for the Synthesis of this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, higher yields, and reduced side reactions. ijpsonline.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields, and milder reaction conditions. ijpsonline.com |

| Use of Green Solvents | Replacement of traditional organic solvents with more environmentally benign alternatives like water or ionic liquids. | Reduced environmental impact and improved safety. ijpsonline.com |

| Catalysis | Use of catalysts to increase the efficiency and selectivity of reactions. | Lower energy consumption, reduced waste, and the potential for asymmetric synthesis. tandfonline.com |

Exploration of Oxazole Derivatives in Novel Interdisciplinary Fields (e.g., Nanotechnology, Biomaterials)

The unique chemical and physical properties of oxazole derivatives make them attractive candidates for applications beyond traditional medicine. The exploration of these compounds in novel interdisciplinary fields such as nanotechnology and biomaterials represents an exciting frontier for future research.

In nanotechnology, molecules with specific electronic and photophysical properties are in high demand. Some highly substituted oxazole molecules have been found to exhibit excellent fluorescence properties. researchgate.net This suggests that derivatives of this compound could be developed as fluorescent probes for biological imaging or as components of organic light-emitting diodes (OLEDs) and other electronic devices.

In the field of biomaterials, there is a constant search for new materials with improved biocompatibility, biodegradability, and functionality. The oxazole scaffold could be incorporated into polymers or other materials to impart specific biological activities, such as antimicrobial or anti-inflammatory properties. For example, an oxazole-containing polymer could be used to coat medical implants to prevent bacterial infections.

The carboxylic acid group of this compound provides a convenient handle for attaching the molecule to other structures, such as nanoparticles, polymers, or surfaces. This versatility opens up a wide range of possibilities for creating novel functional materials with tailored properties. The convergence of chemistry, materials science, and biology will be crucial for realizing the full potential of oxazole derivatives in these emerging fields.

Q & A

Q. What are the recommended methods for synthesizing 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, and how can purity be assessed?

The synthesis typically involves cyclization reactions of β-keto esters or condensation of α-amino ketones with carboxylic acid derivatives. For purity assessment, melting point analysis is a primary method, with the compound exhibiting a melting range of 232–233°C . Complementary techniques include:

- HPLC : To quantify impurities using reverse-phase C18 columns with UV detection (λ = 210–260 nm).

- NMR Spectroscopy : H and C NMR can confirm structural integrity (e.g., absence of unreacted precursors).

Q. How can researchers distinguish this compound from structural analogs in mixtures?

Use a combination of chromatographic and spectroscopic methods:

- TLC : Employ silica gel plates with ethyl acetate/hexane (1:1) as the mobile phase; visualize under UV (254 nm) or iodine staining.

- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) and oxazole ring vibrations (~1550 cm) .

- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion [M–H] at m/z 140.1 (calculated molecular weight: 141.12 g/mol) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key considerations include:

- Reagent Selection : Use anhydrous conditions and catalysts like PCl or SOCl for cyclization steps to minimize side reactions .

- Temperature Control : Maintain reaction temperatures between 80–100°C during oxazole ring formation to balance kinetics and thermal stability .

- Workup Protocols : Acid-base extraction (e.g., using 1M HCl and NaHCO) improves recovery of the carboxylic acid moiety.

Q. How can UPLC-Q-TOF-MS be applied to detect trace levels of this compound in biological matrices?

- Sample Preparation : Lyophilize biological fluids (e.g., plasma), reconstitute in methanol:water (70:30), and centrifuge to remove particulates.

- Chromatography : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Retention time: ~4.2 minutes .

- Data Acquisition : Operate in high-resolution mode (resolution >30,000) with negative ionization. Key fragment ions include m/z 123.1 (loss of CO) and 95.0 (oxazole ring cleavage) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposition occurs above 250°C, making it stable at room temperature .

- pH Sensitivity : Hydrolyzes in strong acidic (pH <2) or alkaline (pH >10) conditions, forming dimethyloxazole and CO. Neutral pH (6–8) in aqueous buffers is optimal for storage .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. How does this compound function as a biomarker in plant metabolomics studies?

In Bambusae Concretio Silicea, it serves as a distinguishing biomarker between natural and synthetic sources. Its accumulation correlates with stress responses, detectable via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products